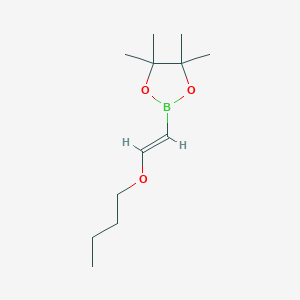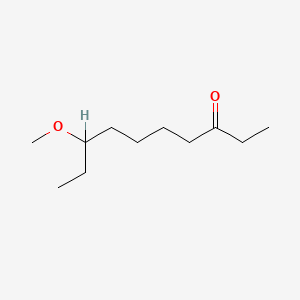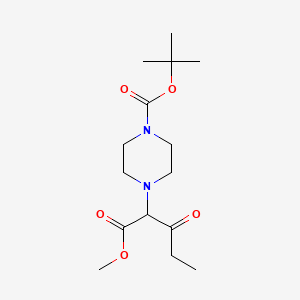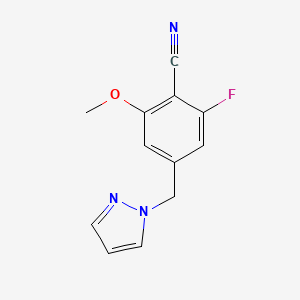![molecular formula C9H22O2Si B13933338 Silane, [(5-methoxypentyl)oxy]trimethyl- CAS No. 54767-36-1](/img/structure/B13933338.png)
Silane, [(5-methoxypentyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(5-methoxypentyl)oxy]trimethyl-, also known as 5-Methoxypentyloxytrimethylsilane, is an organosilicon compound with the molecular formula C9H22O2Si. This compound is characterized by the presence of a trimethylsilyl group attached to a 5-methoxypentyl chain through an oxygen atom. It is a colorless liquid with a predicted boiling point of approximately 192.6°C and a density of around 0.843 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-methoxypentyl)oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 5-methoxypentanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(5-methoxypentyl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes such as triethylsilane and chlorodiphenylsilane are used as reducing agents.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alcohols and alkanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Silane, [(5-methoxypentyl)oxy]trimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, [(5-methoxypentyl)oxy]trimethyl- involves the formation of stable siloxane bonds through the interaction of the silicon atom with oxygen or other electronegative atoms. This interaction facilitates the modification of surfaces and the stabilization of reactive intermediates in chemical reactions. The compound’s ability to donate hydride ions also plays a crucial role in its reducing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in semiconductor industry and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, commonly used as a reducing agent.
Phenoxy(trimethyl)silane: Contains a phenoxy group instead of a 5-methoxypentyl chain, used in dielectric studies and as a silyl protecting group.
Uniqueness
Silane, [(5-methoxypentyl)oxy]trimethyl- is unique due to its specific structure, which combines the properties of a trimethylsilyl group with a 5-methoxypentyl chain. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
54767-36-1 |
|---|---|
Formule moléculaire |
C9H22O2Si |
Poids moléculaire |
190.35 g/mol |
Nom IUPAC |
5-methoxypentoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22O2Si/c1-10-8-6-5-7-9-11-12(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
IPBFETYVOGXEJZ-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-](/img/structure/B13933260.png)


![Methyl [(5-chloro[1,3]thiazolo[5,4-d]pyrimidin-2-yl)amino]acetate](/img/structure/B13933271.png)



![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)



![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)
